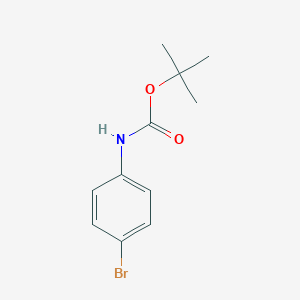

tert-Butyl (4-bromophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGPDTPSKUUHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378590 | |

| Record name | tert-Butyl (4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131818-17-2 | |

| Record name | tert-Butyl (4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoaniline, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to tert-Butyl (4-bromophenyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of a Protected Aryl Amine Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive compounds. However, the inherent reactivity of the amino group necessitates the use of protecting groups to prevent unwanted side reactions during synthetic transformations. tert-Butyl (4-bromophenyl)carbamate, a key building block, serves as a quintessential example of a protected aniline that offers both stability and versatile reactivity.

The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the aniline nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This, coupled with the presence of a bromine atom at the para position, renders this compound an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, with a particular focus on its role in facilitating the synthesis of complex molecules in drug discovery.

Chemical Identity and Physicochemical Properties

CAS Number: 131818-17-2

Synonyms: N-Boc-4-bromoaniline, N-(tert-Butoxycarbonyl)-4-bromoaniline

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 272.14 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 103-106 °C | --INVALID-LINK-- |

| Boiling Point | 281.1 ± 23.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.398 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | --INVALID-LINK-- |

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound is the N-protection of 4-bromoaniline with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme: N-Boc Protection of 4-Bromoaniline

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Bromoaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-bromoaniline (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Key Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound in drug discovery lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the brominated aromatic ring and an organoboron species, providing a powerful tool for the construction of biaryl and substituted aromatic scaffolds that are prevalent in many drug molecules.

Mechanistic Insight into the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The use of this compound as the aryl halide partner is advantageous due to the stability of the Boc protecting group under the reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.39 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.47 (br s, 1H, NH), 1.51 (s, 9H, C(CH₃)₃).[3]

-

¹³C NMR (100 MHz, CDCl₃): δ 152.5, 137.5, 131.9, 120.0, 115.4, 80.9, 28.3.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

~3300-3400 cm⁻¹ (N-H stretch): A medium intensity band corresponding to the stretching vibration of the N-H bond in the carbamate functional group.

-

~2980-2850 cm⁻¹ (C-H stretch): Strong absorptions from the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group and the aromatic ring.

-

~1715 cm⁻¹ (C=O stretch): A strong, sharp absorption characteristic of the carbonyl group in the carbamate.

-

~1520-1540 cm⁻¹ (N-H bend and C-N stretch): This "Amide II" band is typical for secondary amides and carbamates.

-

~1250 cm⁻¹ (C-N and C-O stretch): Strong bands associated with the stretching vibrations of the C-N and C-O bonds of the carbamate moiety.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent molecular ion peak [M+H]⁺. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4][5]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

GHS Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its well-defined reactivity, commercial availability, and the robust nature of the Boc protecting group make it an invaluable tool for researchers and scientists. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for its effective application in the development of novel therapeutics and other advanced materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. rsc.org [rsc.org]

- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A-Z Guide to N-Boc-4-bromoaniline: Synthesis, Purification, and Spectroscopic Characterization

This comprehensive technical guide provides an in-depth exploration of the synthesis and characterization of tert-butyl (4-bromophenyl)carbamate, commonly known as N-Boc-4-bromoaniline. This compound is a critical building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where the protection of an amino group is required.[1][2] Its utility as a substrate in cross-coupling reactions, such as the Suzuki coupling, makes a reliable synthesis and thorough characterization paramount for researchers in drug development.[3][4]

The Core Synthesis: Boc Protection of 4-Bromoaniline

The synthesis of N-Boc-4-bromoaniline is a classic example of amine protection using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction is widely employed due to its high efficiency and the stability of the resulting Boc-protected amine under various conditions, yet it can be easily removed under acidic conditions.[5]

Principle and Mechanism

The core of the synthesis is the nucleophilic attack of the amino group of 4-bromoaniline on one of the carbonyl carbons of Boc anhydride.[6][7] The reaction is typically facilitated by a mild base, which serves to deprotonate the amine, increasing its nucleophilicity. The tert-butyl carbonate group acts as a good leaving group, which then decomposes into carbon dioxide and tert-butoxide.[6] The tert-butoxide is subsequently protonated. It is crucial to perform this reaction in a system that is not completely sealed to allow for the safe release of the CO₂ gas that is generated.[6][7]

Caption: Reaction scheme for the synthesis of N-Boc-4-bromoaniline.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high yield and purity of the final product.

Materials and Reagents:

-

4-Bromoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in THF (or DCM) to a concentration of approximately 0.5 M.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. The use of a base is to neutralize the acid formed during the reaction, driving it to completion.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes. The reaction is exothermic, and slow addition helps to control the temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-bromoaniline) is no longer visible. This typically takes 2-4 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-bromoaniline, which is often a white to off-white solid.

Purification by Recrystallization

For most applications, the crude product requires purification to remove any unreacted starting materials or byproducts. Recrystallization is a highly effective method for this purpose.

Choosing a Solvent System

The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For N-Boc-4-bromoaniline, a mixture of ethanol and water or ethyl acetate and hexanes is often effective.

Recrystallization Protocol

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., boiling ethanol) until the solid just dissolves.

-

Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

-

Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The expected melting point of the purified product is in the range of 103-108 °C.[3][4][8]

Caption: Overall workflow from synthesis to characterization.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-4-bromoaniline.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as two doublets in the region of 7.2-7.5 ppm. A broad singlet corresponding to the N-H proton is also expected around 6.5-7.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbonyl carbon (~152 ppm). The aromatic carbons will appear in the range of 115-140 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides valuable information about the functional groups present. Key absorbances to look for include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption around 1700-1730 cm⁻¹.

-

C-N stretch: Around 1230-1250 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): In the 2850-3100 cm⁻¹ region.

Physical and Analytical Data

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (272.14 g/mol ). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for [M] and [M+2]) should be observed.[9]

Melting Point: A sharp melting point range, consistent with literature values (e.g., 104.0 to 108.0 °C), is a strong indicator of purity.[8]

| Characterization Data Summary | |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol [9] |

| Appearance | White to light yellow crystalline powder[8] |

| Melting Point | 103-108 °C[3][4][8] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.4 (d, 2H), ~7.3 (d, 2H), ~6.6 (br s, 1H), ~1.5 (s, 9H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~152, ~137, ~132, ~120, ~117, ~81, ~28 |

| FT-IR (cm⁻¹) | ~3350 (N-H), ~2980 (C-H), ~1720 (C=O), ~1520, ~1240 |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[10] It may cause damage to organs through prolonged or repeated exposure.[10] Wear protective gloves, clothing, eye, and face protection.[11]

-

Di-tert-butyl dicarbonate: Flammable solid that is fatal if inhaled and causes serious eye damage and skin irritation.[12] It is also moisture-sensitive.

-

Solvents (THF, DCM): Are volatile and flammable. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12]

Conclusion

This guide provides a robust and reliable framework for the synthesis, purification, and characterization of N-Boc-4-bromoaniline. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can confidently produce this valuable synthetic intermediate with high purity, as validated by a comprehensive suite of analytical techniques.

References

- Adding Boc Group Mechanism | Organic Chemistry - YouTube. (2021, September 1). YouTube.

- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).

- Application of Boc-anhydride. (2021, December 29). Suzhou Highfine Biotech.

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.

- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

- This compound. Tokyo Chemical Industry (India) Pvt. Ltd.

- TERT-BUTYL N-(4-BROMOPHENYL)

- 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in...

- N-(Tert-butoxycarbonyl)-4-bromoaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 4-Bromoaniline - SAFETY DATA SHEET. (2012, May 9). Fisher Scientific.

- N-(tert-Butoxycarbonyl)-4-bromoaniline 97. Sigma-Aldrich.

- 4-Bromoaniline: synthesis and applications in organic synthesis. (2023, December 18). Chemicalbook.

- SAFETY DATA SHEET. (2012, May 9). Fisher Scientific.

- 4-Bromoaniline synthesis. ChemicalBook.

- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.

- TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE One Chongqing Chemdad Co. ChemicalBook.

- N-(Tert-butoxycarbonyl)-4-bromoaniline. SpectraBase.

- 131818-17-2(TERT-BUTYL N-(4-BROMOPHENYL)

- N-(tert-Butoxycarbonyl)

- N-(tert-Butoxycarbonyl)-4-bromoaniline 97. Sigma-Aldrich.

- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester.

- Safety D

- 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024, August 30). Ketone Pharma.

- SAFETY DATA SHEET. (2014, June 26). Thermo Fisher Scientific.

- 4-Bromoaniline(106-40-1) 1H NMR spectrum. ChemicalBook.

- TERT-BUTYL N-(4-BROMOPHENYL)

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C

- 4-Bromoaniline, N-BOC protected. PubChem.

- 4-Bromoaniline: Overview, Metabolism and Preparation Method. (2024, May 7). ChemicalBook.

- 4-Bromoaniline. Wikipedia.

- 4-Bromoaniline(106-40-1) IR Spectrum. ChemicalBook.

- N-(tert-Butoxycarbonyl)-4-bromoaniline. Santa Cruz Biotechnology.

- Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92.

- 4-Bromoaniline, N-BOC protected. Apollo Scientific.

- N-(Tert-butoxycarbonyl)-4-bromoaniline, 98%. J&K Scientific.

Sources

- 1. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 3. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]

- 4. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. This compound | 131818-17-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-Bromoaniline, N-BOC protected | C11H14BrNO2 | CID 2773608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Technical Guide to the Solubility of tert-Butyl (4-bromophenyl)carbamate in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of tert-butyl (4-bromophenyl)carbamate, a key intermediate in pharmaceutical synthesis and drug development. While specific quantitative solubility data is not widely published, this document synthesizes predictive insights based on molecular structure analysis and established physicochemical principles. Furthermore, it delivers a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding and practical methodology for handling this compound in various solvent systems.

Introduction: The Strategic Importance of this compound

This compound, also known as N-Boc-4-bromoaniline, is a vital building block in modern organic synthesis.[1] Its structure incorporates a 4-bromophenyl group, making it an ideal substrate for palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination, which are cornerstones of drug discovery for creating complex molecular architectures.[2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the aniline nitrogen, which can be readily removed under acidic conditions, providing a strategic advantage in multi-step synthetic pathways.[2]

The carbamate moiety itself is a significant structural motif in medicinal chemistry, often utilized to enhance chemical stability, modulate biological activity, or improve pharmacokinetic properties such as cell membrane permeability.[3][4] Given its central role, a comprehensive understanding of the solubility of this compound is not merely academic; it is a critical prerequisite for successful reaction design, process optimization, purification, and formulation development. Inadequate solubility can lead to poor reaction kinetics, low yields, and significant challenges in downstream processing. This guide provides the foundational knowledge and practical tools to navigate these challenges effectively.

Physicochemical Profile and Structural Analysis

A molecule's solubility is fundamentally dictated by its structure. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 131818-17-2 | [5][6] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [5][6][7] |

| Molecular Weight | 272.14 g/mol | [6][7] |

| Appearance | Off-white to white solid | [8] |

| Melting Point | 103-106 °C | [2] |

The molecular structure features two dominant hydrophobic regions: the bromophenyl ring and the bulky tert-butyl group . These impart significant non-polar character to the molecule. The central carbamate linkage (-NHCOO-) contains polar C=O and N-H bonds capable of acting as hydrogen bond acceptors and a donor, respectively. However, the steric hindrance from the adjacent tert-butyl group and the electron-withdrawing nature of the phenyl ring diminish the effective polarity of this group. Consequently, the overall character of the molecule is predominantly lipophilic or hydrophobic, which is the primary predictor of its solubility behavior.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the structural analysis above, a predicted solubility profile in common organic solvents is presented in Table 2.[9] These predictions are qualitative and serve as a starting point for solvent selection. For structurally similar, predominantly hydrophobic molecules, high solubility is expected in non-polar and moderately polar solvents, with decreasing solubility as solvent polarity increases.[10]

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Non-Polar | Toluene | 2.4 | High | Aromatic solvent interacts favorably with the bromophenyl ring. |

| Diethyl Ether | 4.3 | High | Non-polar character with some H-bond accepting ability. | |

| Dichloromethane (DCM) | 9.1 | High | Effective at dissolving moderately polar and non-polar compounds. | |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.6 | High | Excellent solvent for compounds used in coupling reactions.[11] |

| Ethyl Acetate (EtOAc) | 6.0 | High | Balances polarity with non-polar regions effectively. | |

| Acetone | 21 | Moderate | Higher polarity may start to reduce compatibility with hydrophobic regions. | |

| Acetonitrile (ACN) | 37.5 | Low to Moderate | High polarity makes it less suitable for highly lipophilic compounds. | |

| Dimethyl Sulfoxide (DMSO) | 47 | Low to Moderate | Highly polar; likely to be a poor solvent despite being a universal solvent for many APIs. | |

| Polar Protic | Ethanol | 24.5 | Moderate | Alkyl chain provides non-polar character, but the hydroxyl group is highly polar. |

| Methanol | 33 | Low | Higher polarity and strong hydrogen bonding network make it less favorable. | |

| Water | 80.1 | Insoluble | Highly polar protic nature is incompatible with the large hydrophobic structure. |

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

To move beyond prediction and establish definitive, quantitative solubility data, the Shake-Flask Method is the gold standard.[10] This protocol establishes the equilibrium solubility of the compound in a given solvent at a specified temperature.

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium. At this point, the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, typically by a chromatographic method, to determine the solubility.

Required Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation : Add an excess of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution (e.g., ~20-50 mg for a 2 mL solvent volume) is sufficient. The key is to ensure solid remains, confirming saturation.

-

Solvent Addition : Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Expert Insight: Equilibration time is critical. For crystalline solids, 24 to 48 hours is typically sufficient to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 12, 24, 36, and 48 hours) can be conducted to empirically validate the necessary equilibration period.

-

-

Phase Separation : After equilibration, allow the vials to rest in a temperature-controlled environment for at least 2 hours to let the excess solid settle. This prevents filter clogging.

-

Sampling and Filtration : Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a syringe filter and discard the first ~0.2 mL to saturate the filter membrane and avoid adsorption effects. Collect the clear, saturated filtrate into a clean vial.

-

Dilution : Accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). A 100-fold or 1000-fold dilution is common.

-

Quantification : Analyze the diluted sample using a pre-validated HPLC or GC method against a calibration curve prepared from known concentrations of this compound.

-

Calculation : The solubility (S) is calculated using the following formula:

-

S (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound is a predominantly non-polar, hydrophobic molecule with predicted high solubility in non-polar and moderately polar aprotic organic solvents such as toluene, DCM, THF, and ethyl acetate. Its solubility is expected to decrease significantly with increasing solvent polarity, rendering it effectively insoluble in water. While these predictions offer valuable guidance for initial solvent screening, this guide provides the authoritative experimental framework necessary for researchers to determine precise, quantitative solubility data. Adherence to the detailed Shake-Flask protocol will ensure the generation of reliable and reproducible results, facilitating more efficient process development, reaction optimization, and formulation design in the fields of pharmaceutical sciences and chemical synthesis.

References

-

PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)methyl]carbamate. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl N-(4-bromophenyl)-carbamate. [Link]

-

MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(4), M1297. [Link]

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. (n.d.). 4-Bromoaniline, N-BOC protected. National Center for Biotechnology Information. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Chem 351 and 353 Labs. [Link]

-

National Center for Biotechnology Information. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

-

National Council of Educational Research and Training (NCERT). (n.d.). Tests for Functional Groups. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

Sources

- 1. This compound | 131818-17-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl N-(4-bromophenyl)-carbamate [oakwoodchemical.com]

- 6. 4-Bromoaniline, N-BOC protected | C11H14BrNO2 | CID 2773608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of N-Boc-4-bromoaniline

Abstract

N-Boc-4-bromoaniline, also known as tert-butyl (4-bromophenyl)carbamate, is a crucial building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures.[1][2] Its utility stems from the orthogonal nature of the tert-butyloxycarbonyl (Boc) protecting group, which masks the nucleophilicity of the aniline nitrogen, and the bromine substituent, which serves as a versatile handle for cross-coupling reactions.[3] The integrity of this reagent is paramount for the success of subsequent synthetic transformations. This guide provides a comprehensive overview of the chemical stability of N-Boc-4-bromoaniline, delineates its primary degradation pathways, and establishes best practices for its optimal storage and handling to ensure its long-term viability and performance in research and development settings.

Chemical Profile and Inherent Stability

N-Boc-4-bromoaniline is a crystalline solid, typically appearing as a white to light yellow or brown powder.[4] The molecule's stability is governed by the interplay of three key structural features: the aromatic benzene ring, the carbamate linkage, and the carbon-bromine bond.

-

Aromatic Core: The brominated benzene ring is inherently stable due to its aromaticity.[5][6] It is generally resistant to oxidation and participates in electrophilic aromatic substitution rather than addition reactions, which preserves the core structure under many conditions.[5][7] The bromine atom itself is a stable substituent on the aromatic ring.[8][9]

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a range of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[10][11][12] However, its stability is finite and susceptible to specific chemical challenges.

-

Carbamate Linkage: The carbamate functional group is the most reactive site in the molecule under typical storage and handling conditions. It is susceptible to hydrolysis, particularly under acidic or basic conditions.[13][14]

Potential Degradation Pathways

Understanding the potential degradation pathways of N-Boc-4-bromoaniline is critical for devising effective storage strategies. The primary routes of decomposition involve the cleavage of the N-Boc group.

Hydrolysis (Acidic and Basic)

The most significant degradation pathway for N-Boc-4-bromoaniline is the hydrolysis of the carbamate linkage. This can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: The Boc group is notoriously labile under acidic conditions.[15][16][17] Protic acids can protonate the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a carbamic acid intermediate which readily decarboxylates to yield 4-bromoaniline and carbon dioxide, with isobutylene as a byproduct. Even trace amounts of acidic impurities or atmospheric moisture can initiate this process over extended storage periods.

-

Base-Catalyzed Hydrolysis: While more stable to basic conditions than many other protecting groups, the Boc group can still undergo hydrolysis in the presence of strong bases.[13] Hydroxide ions can directly attack the electrophilic carbonyl carbon, leading to the cleavage of the carbamate bond to form 4-bromoaniline, carbon dioxide, and tert-butanol.[13]

Figure 1. Primary degradation pathway of N-Boc-4-bromoaniline via hydrolysis.

Thermolytic Decomposition

Elevated temperatures can promote the thermolytic cleavage of the N-Boc group, even in the absence of strong acids or bases.[18] This process typically requires temperatures exceeding 100°C, but gradual decomposition can occur over time at moderately elevated storage temperatures.[18] The mechanism involves the elimination of isobutylene and carbon dioxide to yield the parent amine, 4-bromoaniline.

Photodegradation

Aryl halides can be susceptible to photodecomposition upon exposure to light, particularly UV radiation. While the bromobenzene moiety is relatively stable, prolonged exposure to light could potentially lead to homolytic cleavage of the carbon-bromine bond, generating radical species that can participate in a variety of secondary reactions, leading to impurities.[19]

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above and ensure the long-term stability and purity of N-Boc-4-bromoaniline, the following storage and handling protocols are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Recommended at <15°C. For long-term storage, -20°C is optimal.[20] | Minimizes the rate of potential thermolytic decomposition and slows down hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis. Also protects against potential oxidative degradation. |

| Light | Store in an amber or opaque container. | Protects the compound from light exposure, minimizing the risk of photodegradation. |

| Container | Use a tightly sealed container. | Prevents the ingress of moisture and atmospheric contaminants. |

| Purity | Use high-purity material and avoid introducing acidic or basic contaminants. | Acidic or basic residues can catalyze the degradation of the N-Boc group. |

Protocol for Stability Assessment

Regular assessment of the purity of stored N-Boc-4-bromoaniline is crucial to ensure its suitability for use in synthesis. A straightforward method for this assessment involves High-Performance Liquid Chromatography (HPLC).

Objective

To determine the purity of a stored sample of N-Boc-4-bromoaniline and identify the presence of the primary degradation product, 4-bromoaniline.

Materials

-

N-Boc-4-bromoaniline sample

-

Reference standards for N-Boc-4-bromoaniline and 4-bromoaniline

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Volumetric flasks

-

Pipettes

-

HPLC system with a UV detector and a C18 column

Experimental Workflow

Figure 2. Workflow for HPLC-based stability assessment of N-Boc-4-bromoaniline.

Step-by-Step Methodology

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will depend on the specific C18 column used and should be optimized to achieve good separation between N-Boc-4-bromoaniline and 4-bromoaniline.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the N-Boc-4-bromoaniline reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of the 4-bromoaniline reference standard.

-

From these stock solutions, prepare a mixed standard solution containing a known concentration of both compounds.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the stored N-Boc-4-bromoaniline sample and dissolve it in a 10 mL volumetric flask with acetonitrile.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the mixed standard solution to determine the retention times of N-Boc-4-bromoaniline and 4-bromoaniline.

-

Inject the sample solution.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Compare the chromatogram of the sample solution to that of the standard solution.

-

Identify the peak corresponding to N-Boc-4-bromoaniline and any peak that co-elutes with the 4-bromoaniline standard.

-

Calculate the purity of the sample by determining the area percentage of the N-Boc-4-bromoaniline peak relative to the total peak area.

-

Quantify the amount of 4-bromoaniline present in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

Conclusion

N-Boc-4-bromoaniline is a robust synthetic intermediate when stored and handled correctly. Its primary liability is the N-Boc group, which is susceptible to hydrolysis, and to a lesser extent, thermolytic and photolytic degradation. By implementing the recommended storage conditions—cool, dark, and under an inert atmosphere—researchers can significantly extend the shelf life and maintain the high purity of this valuable reagent. Regular purity assessment via HPLC is a prudent quality control measure to ensure the integrity of the material before its use in critical synthetic applications.

References

- Dalton Transactions. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (n.d.).

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Sigma-Aldrich. (n.d.).

- Semantic Scholar. (2012).

- Fisher Scientific. (n.d.).

- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Journal of the American Chemical Society. (n.d.).

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). N-(tert-Butoxycarbonyl)-4-bromoaniline 97.

- Sigma-Aldrich. (2024).

- Benchchem. (n.d.). tert-Butyl (4-bromophenyl)(methyl)

- Thermo Fisher Scientific. (n.d.). N-Boc-4-bromoaniline, 97% 25 g.

- Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS.

- Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl (4-Bromophenyl)

- MSU chemistry. (n.d.).

- Oxford Lab Fine Chem LLP. (n.d.). (For Synthesis) (p-Bromoaniline) MSDS.

- Fisher Scientific. (2009).

- Chemistry Stack Exchange. (2018). Why is bromobenzene more stable than benzene?.

- Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable. MCC Organic Chemistry.

- Biocompare. (n.d.). N-(tert-Butoxycarbonyl)

- Nordmann. (n.d.). tert-Butyl (4-bromophenyl)

- Khan Academy. (2010).

- ChemicalBook. (2025). TERT-BUTYL N-(4-BROMOPHENYL)

- Sigma-Aldrich. (n.d.). N-(tert-Butoxycarbonyl)-4-bromoaniline.

- CymitQuimica. (n.d.). N-BOC 4-bromoaniline.

- PubChem. (n.d.). 4-Bromoaniline, N-BOC protected.

- Santa Cruz Biotechnology. (n.d.). N-(tert-Butoxycarbonyl)-4-bromoaniline.

- BLD Pharm. (n.d.). tert-Butyl (4-bromophenyl)

- ACS Publications. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters.

- ResearchGate. (2025).

- Der Pharma Chemica. (n.d.).

- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- PubMed Central. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. biocompare.com [biocompare.com]

- 2. This compound (131818-17-2) at Nordmann - nordmann.global [nordmann.global]

- 3. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]

- 4. N-Boc-4-bromoaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. Aromatic Compounds Are Unusually Stable | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. tert-Butyl (4-bromophenyl)(methyl)carbamate | 639520-70-0 | Benchchem [benchchem.com]

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Aryl Amine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. Aryl amines are fundamental building blocks, yet their inherent nucleophilicity and basicity often necessitate protection to achieve desired chemical transformations. The tert-butoxycarbonyl (Boc) group has emerged as a cornerstone for amine protection due to its unique combination of stability and controlled lability. This in-depth technical guide provides a comprehensive overview of the role of the Boc protecting group in aryl amine synthesis, delving into the mechanistic underpinnings of its installation and cleavage, detailing field-proven experimental protocols, and exploring its strategic deployment in complex synthetic routes.

Introduction: The Imperative for Amine Protection in Aryl Amine Chemistry

Aryl amines are prevalent motifs in a vast array of biologically active molecules and functional materials. However, the lone pair of electrons on the nitrogen atom imparts a nucleophilic and basic character that can interfere with a wide range of synthetic transformations, including but not limited to, metal-catalyzed cross-coupling reactions, acylations, and alkylations. Protecting the amine functionality as a less reactive derivative is a critical strategy to circumvent these challenges, enabling chemists to execute multi-step syntheses with precision and high yield.[1]

The ideal protecting group should be:

-

Readily and selectively introduced under mild conditions.

-

Stable to a broad spectrum of reagents and reaction conditions.

-

Cleaved selectively and efficiently under mild conditions that do not affect other functional groups.

The tert-butoxycarbonyl (Boc) group, a carbamate-based protecting group, fulfills these criteria exceptionally well, making it one of the most frequently employed protecting groups for amines in organic synthesis.[2][3]

The tert-Butoxycarbonyl (Boc) Group: A Profile

The Boc group's widespread adoption stems from a favorable balance of stability and reactivity. Chemically, it is a di-tert-butyl dicarbonate that transforms the nucleophilic amine into a significantly less reactive carbamate.[4] This transformation effectively attenuates the nucleophilicity and basicity of the aryl amine, rendering it compatible with a broader range of subsequent chemical modifications.

Key Advantages of the Boc Group:

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, a property that forms the basis of its utility in orthogonal protection schemes.[5][6]

-

Base and Nucleophile Stability: Boc-protected aryl amines are generally stable to strong bases, nucleophiles, and many reducing agents, including catalytic hydrogenation.[3] This robustness allows for a wide array of synthetic transformations on other parts of the molecule.[3]

-

Improved Solubility: The introduction of the bulky and lipophilic Boc group can enhance the solubility of polar aryl amines in organic solvents, facilitating reaction work-ups and purifications.

-

High Yielding Reactions: Both the protection and deprotection steps typically proceed with high efficiency and selectivity.[4]

Mechanism and Protocols for Boc Protection of Aryl Amines

The standard method for the N-Boc protection of aryl amines involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).[4] The reaction mechanism is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O.[2][7]

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic attack of the aryl amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol.[7][8]

Caption: Mechanism of N-Boc Protection of an Aryl Amine.

Experimental Protocols for Boc Protection

The choice of reaction conditions for Boc protection can be tailored based on the reactivity of the aryl amine.

Standard Protocol for Nucleophilic Aryl Amines:

-

Dissolve the aryl amine in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[4]

-

Add 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O).

-

Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to scavenge the proton generated during the reaction.[2]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Purify the N-Boc protected aryl amine by crystallization or column chromatography.

Challenges with Electron-Deficient Aryl Amines:

Aryl amines bearing electron-withdrawing groups are less nucleophilic, making the Boc protection more challenging.[9] In such cases, more forcing conditions or alternative protocols may be necessary. These can include:

-

Elevated Temperatures: Running the reaction at reflux can increase the reaction rate.[9]

-

Stronger Bases: Using stronger, non-nucleophilic bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) can deprotonate the amine, increasing its nucleophilicity.[]

-

Catalysis: Lewis acids or other catalysts can be employed to activate the Boc₂O.[11]

A specialized method for less nucleophilic aryl amines involves the initial formation of a di-Boc derivative, followed by the selective removal of one Boc group.[9]

| Substrate Type | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |

| Aniline (Electron-Neutral) | (Boc)₂O | None | 30 min | 95 | [12] |

| Aniline (Electron-Neutral) | (Boc)₂O / Amberlite-IR 120 | None | <1 min | 99 | [12] |

| Electron-Deficient Anilines | (Boc)₂O, then selective deprotection | Various | - | Good | [9] |

| General Amines | (Boc)₂O / Iodine (catalytic) | Solvent-free | Ambient | High | [11] |

Mechanism and Protocols for Boc Deprotection of Aryl Amines

The facile removal of the Boc group under acidic conditions is one of its most significant advantages.[6] The mechanism involves the protonation of the carbamate oxygen, followed by fragmentation to release the free amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][13] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][14] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[13][14]

Caption: Acid-Catalyzed Deprotection of a Boc-Protected Aryl Amine.

The generated tert-butyl cation can be trapped by nucleophiles or deprotonate to form isobutylene gas.[6] In the presence of nucleophilic functional groups on the substrate, scavengers like anisole or thioanisole may be added to prevent unwanted alkylation side reactions.[15]

Experimental Protocols for Boc Deprotection

Standard Protocol using Trifluoroacetic Acid (TFA):

-

Dissolve the N-Boc protected aryl amine in a suitable solvent, typically dichloromethane (DCM).[2]

-

Add an excess of trifluoroacetic acid (TFA), often used neat or as a solution in DCM (e.g., 20-50% v/v).[4][13]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[6]

-

Upon completion, remove the TFA and solvent under reduced pressure.

-

Neutralize the resulting amine salt with a base (e.g., saturated aqueous NaHCO₃) and extract the free amine with an organic solvent.[6]

-

Dry the organic layer, concentrate, and purify the aryl amine if necessary.

Protocol using Hydrochloric Acid (HCl) in Dioxane:

-

Suspend the N-Boc protected aryl amine in a solution of 4M HCl in dioxane.[6]

-

Stir the mixture at room temperature for 1-4 hours.[6] The deprotected amine hydrochloride salt often precipitates from the solution.

-

Filter the solid, wash with a non-polar solvent like diethyl ether, and dry to obtain the amine hydrochloride salt.[6]

Alternative and Milder Deprotection Methods:

For substrates sensitive to strong acids, alternative deprotection methods have been developed, including:

-

Thermal Deprotection: In some cases, particularly in continuous flow systems, thermal deprotection in the absence of an acid catalyst is possible.[16]

-

Lewis Acids: Reagents like zinc bromide (ZnBr₂) can selectively cleave N-Boc groups.[2]

-

Oxalyl Chloride: A mild method using oxalyl chloride in methanol has been reported for the deprotection of N-Boc groups on a variety of substrates.[17]

Strategic Applications in Complex Aryl Amine Synthesis

The true power of the Boc group lies in its strategic application within complex synthetic sequences, particularly through orthogonal protection strategies.

Orthogonal Protection Strategies

Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[18] The acid-lability of the Boc group makes it an excellent orthogonal partner to protecting groups that are cleaved under different conditions.[5]

| Protecting Group | Deprotection Condition | Orthogonal to Boc |

| Boc | Strong Acid (e.g., TFA, HCl) [5] | - |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF)[3] | Yes |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] | Yes |

| Alloc (Allyloxycarbonyl) | Pd(0) Catalysis[5] | Yes |

This orthogonality is crucial in the synthesis of complex molecules with multiple amine functionalities, such as in peptide synthesis or the construction of poly-functionalized pharmaceutical intermediates.[18]

Directing Group and Steric Hindrance

The bulky nature of the Boc group can be strategically employed to direct reactions to specific positions on the aromatic ring or to provide steric hindrance, preventing unwanted side reactions.

Conclusion: The Enduring Utility of the Boc Group

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of aryl amines. Its well-understood reactivity, ease of introduction and removal, and stability to a wide range of reagents make it a first-choice protecting group for many applications.[3] While challenges exist, particularly with electron-deficient aryl amines, a variety of robust protocols are available to the synthetic chemist. The strategic use of the Boc group, especially in orthogonal protection schemes, will undoubtedly continue to play a critical role in the advancement of drug discovery and materials science.

References

-

A Comparative Guide to Reagents for Boc Protection of Amines - Benchchem.

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

-

A Comparative Guide to Boc Deprotection Methodologies - Benchchem.

-

Amine Protection / Deprotection - Fisher Scientific.

-

Amine Protection and Deprotection - Master Organic Chemistry.

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

-

Boc-Protected Amino Groups - Organic Chemistry Portal.

-

BOC Protection and Deprotection - J&K Scientific LLC.

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

-

advantages of using a Boc protecting group over other amine protecting groups - Benchchem.

-

Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers - Benchchem.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.

-

Application Note – N-Boc protection - Sigma-Aldrich.

-

An Improved Synthesis of N-Boc Protected Aryl Amines | Request PDF - ResearchGate.

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

-

BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.

-

Boc Protecting Group for Amines - Chemistry Steps.

-

tert-Butyloxycarbonyl protecting group - Wikipedia.

-

Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature - ResearchGate.

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH.

-

An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.

-

Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.

-

What is the protection of BOC in organic synthesis processes? - Quora.

-

2-Isocyanoanilines and their mono-Boc-protected derivatives - RSC Publishing.

-

A Comparative Analysis of Amine Protecting Group Strategies: Boc vs. Thiocarbamoyl - Benchchem.

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry.

-

Dual protection of amino functions involving Boc - RSC Publishing.

-

Fmoc protection of electron-poor aniline? : r/Chempros - Reddit.

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline - GSC Online Press.

-

BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. Their stability under neutral or basic conditions makes them ideal for multi-step synthetic schemes. BOC-protection chemistry remains fundamental in classical peptide synthesis and organic modification reactions. BOC Sciences supplies a full range of BOC-protected amino acids, available from stock and through custom synthesis. As a professional manufacturer, we support researchers with consistent quality, technical expertise, and reliable supply for peptide chemistry and biomolecular design. - BOC Sciences Amino Acid.

-

Amine Boc protection-Mechanism and Reaction Setup - YouTube.

-

Electron‐deficient anilines, scalability, safety analysis and... - ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. xray.uky.edu [xray.uky.edu]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Suzuki-Miyaura Coupling with Protected Anilines

<

Introduction: The Strategic Importance of Biarylanilines and the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and materials science, the biarylaniline motif stands out as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The synthesis of these compounds often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide, offering a powerful tool for constructing complex molecular architectures under relatively mild conditions.[3][4]

However, the direct coupling of anilines presents a significant challenge. The free amino group (-NH2) of aniline is nucleophilic and can interfere with the catalytic cycle, leading to undesired side reactions and catalyst deactivation. To circumvent this, a common and effective strategy is the use of a protecting group on the aniline nitrogen. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling with protected anilines, offering insights into the rationale behind experimental choices, detailed protocols, and troubleshooting strategies. While some methods for coupling unprotected anilines exist, they often have limitations in substrate scope and functional group tolerance.[5][6]

The Crucial Role of Protecting Groups in Aniline Coupling

The primary amino group of aniline can coordinate to the palladium catalyst, inhibiting its catalytic activity. Furthermore, the N-H bond is acidic enough to react with the basic conditions typically employed in Suzuki-Miyaura couplings, leading to undesired side products. Protecting the aniline nitrogen atom mitigates these issues, rendering the substrate compatible with the reaction conditions.

The choice of protecting group is critical and depends on several factors, including the stability of the group to the reaction conditions, the ease of its introduction and removal, and its influence on the electronic properties of the aniline ring. Some commonly employed protecting groups for anilines in Suzuki-Miyaura coupling include:

-

Boc (tert-Butoxycarbonyl): The Boc group is one of the most widely used protecting groups due to its stability under a range of conditions and its straightforward removal under mild acidic conditions.[7][8] It is introduced by reacting the aniline with di-tert-butyl dicarbonate (Boc anhydride).[9]

-

Cbz (Carboxybenzyl): The Cbz group is another common protecting group that is stable to a variety of reagents but can be readily removed by catalytic hydrogenation.

-

Carbamates: Aryl carbamates, in general, have been successfully employed as coupling partners in Suzuki-Miyaura reactions, often utilizing nickel-based catalyst systems.[10][11][12][13][14]

The following table provides a comparative overview of these common protecting groups:

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Boc | -C(O)O-t-Bu | Di-tert-butyl dicarbonate | Mild acid (e.g., TFA, HCl) | Stable to many reaction conditions, easy removal.[7][8] | Can be cleaved under strongly acidic conditions. |

| Cbz | -C(O)OCH2Ph | Benzyl chloroformate | Catalytic hydrogenation (e.g., H2, Pd/C) | Stable to acidic and basic conditions. | Requires hydrogenation for removal, which can affect other functional groups. |

| Acetal | -C(O)CH3 | Acid chloride | Hydrolysis (acid or base) | Can make the aniline less reactive.[15] | Requires an additional hydrolysis step for removal.[15] |

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[16][17] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the protected aryl halide, forming a Pd(II) intermediate.[3][4]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[18] The base plays a crucial role in activating the boronic acid to facilitate this step.[2]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[16][17]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

The following is a general, yet detailed, protocol for the Suzuki-Miyaura coupling of a Boc-protected bromoaniline with a phenylboronic acid. This protocol should be adapted and optimized based on the specific substrates and desired outcomes.

Reagents and Equipment

-

Substrates: Boc-protected bromoaniline (1.0 equiv), Phenylboronic acid (1.2-1.5 equiv)

-

Catalyst: Pd(PPh3)4 (0.05 equiv) or Pd2(dba)3 (0.05 equiv) with a suitable ligand like SPhos or XPhos (0.2 equiv).[3][19]

-

Solvent: A deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3]

-

Equipment: Round-bottom flask, magnetic stir bar, condenser, inert gas supply (argon or nitrogen), heating mantle, standard glassware for workup and purification.

Procedure

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the Boc-protected bromoaniline (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), palladium catalyst, and base.

-

Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[21]

-

-

Solvent Addition:

-

Add the deoxygenated solvent mixture to the flask via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH4Cl).[3]

-

Extract the product into an organic solvent such as ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), and filter.[3]

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biarylaniline.

-

-

Deprotection (if necessary):

-

If the final product requires a free aniline, the Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.

-

Caption: A typical workflow for Suzuki-Miyaura coupling of protected anilines.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is flame-dried and solvents are properly deoxygenated.[21]- Screen different bases (e.g., K3PO4, CsF) and solvents (e.g., toluene, DMF).[20] |

| Protodeborylation of Boronic Acid | - Presence of water or protic solvents- Unsuitable base | - Use anhydrous solvents and reagents.[21]- Consider using a boronate ester, which is often more stable. |

| Homocoupling of Boronic Acid | - High catalyst loading- High temperature- Presence of oxygen | - Reduce the catalyst loading.- Optimize the reaction temperature.- Maintain a strict inert atmosphere.[21] |

| Deprotection of the Aniline during Coupling | - Harsh reaction conditions (high temperature, strong base) | - Lower the reaction temperature.- Use a milder base (e.g., K2CO3 instead of Cs2CO3). |

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of protected anilines is a cornerstone of modern organic synthesis, enabling the efficient construction of valuable biarylaniline structures. A thorough understanding of the reaction mechanism, the judicious choice of protecting groups, and careful optimization of reaction conditions are paramount to achieving high yields and purity. As the demand for complex aniline derivatives continues to grow in various scientific fields, the development of even more efficient and versatile catalytic systems for this transformation remains an active area of research. Innovations such as the development of novel ligands and the use of alternative coupling partners will undoubtedly expand the scope and utility of this powerful reaction.[19][22]

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Advanced Synthesis & Catalysis, 364(14), 2374-2379. Retrieved from [Link]

-

Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15650-15657. Retrieved from [Link]

-

Bardey, C. L., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(42), 13788-13789. Retrieved from [Link]

-

RSC Adv., 2024, 14, 26955-26959. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(27), 5033-5036. Retrieved from [Link]

-

Shi, Z., et al. (2011). Nickel-Catalyzed Efficient and Practical Suzuki−Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines. Organic Letters, 13(16), 4284-4287. Retrieved from [Link]

-

Antoft-Finch, A., Blackburn, T., & Snieckus, V. (2009). N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. Journal of the American Chemical Society, 131(48), 17754-17756. Retrieved from [Link]

-

Quasdorff, K. W., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352-6363. Retrieved from [Link]

-

Quasdorff, K. W., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352-6363. Retrieved from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Organics, 2(4), 415-423. Retrieved from [Link]

-

Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2627-2639. Retrieved from [Link]

-

Cross-coupling strategies for aniline synthesis. (n.d.). Retrieved from [Link]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2020). Molecules, 25(21), 5183. Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(44), 26955-26959. Retrieved from [Link]

-

Screening of different bases for Suzuki coupling. (n.d.). Retrieved from [Link]

-

Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2023). Journal of the American Chemical Society, 145(1), 10-29. Retrieved from [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). Chem, 5(10), 2696-2708. Retrieved from [Link]

-

Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Retrieved from [Link]

-

ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2010). ChemInform, 41(34). Retrieved from [Link]

-

Experimental Procedure - The Royal Society of Chemistry. Retrieved from [Link]

-

Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. Retrieved from [Link]

-

Aminative Suzuki–Miyaura coupling. (2022). Science, 375(6584), 1029-1035. Retrieved from [Link]

-

(PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Retrieved from [Link]

-

RSC Adv., 2024, 14, 26955-26959. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... (n.d.). Retrieved from [Link]